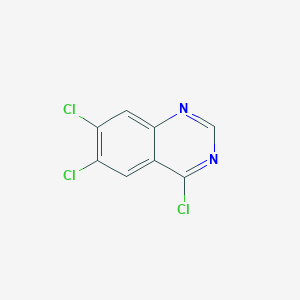

4,6,7-Trichloroquinazoline

Übersicht

Beschreibung

4,6,7-Trichloroquinazoline is a chlorinated derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antihyperglycemic effects

Vorbereitungsmethoden

The synthesis of 4,6,7-trichloroquinazoline typically involves multiple steps, starting from quinazoline or its derivatives. Common synthetic routes include:

Aza-reaction: : This involves the formation of quinazoline derivatives through the reaction of o-aminobenzonitriles with formamide.

Microwave-assisted reaction: : Utilizing microwave irradiation to accelerate the reaction process and improve yield.

Metal-mediated reaction: : Using transition metals as catalysts to facilitate the formation of the quinazoline core.

Ultrasound-promoted reaction: : Employing ultrasonic waves to enhance reaction rates and product purity.

Phase-transfer catalysis: : Utilizing phase-transfer catalysts to improve the efficiency of the reaction.

Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity while minimizing environmental impact.

Analyse Chemischer Reaktionen

4,6,7-Trichloroquinazoline undergoes various chemical reactions, including:

Oxidation: : The compound can be oxidized to form quinazoline-2,4,6,7-tetrachloride.

Reduction: : Reduction reactions can lead to the formation of partially chlorinated quinazoline derivatives.

Substitution: : Nucleophilic substitution reactions can introduce different functional groups at the chlorinated positions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. The major products formed from these reactions are various quinazoline derivatives with different substitution patterns.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

4,6,7-Trichloroquinazoline has been investigated for its antibacterial properties against a range of microorganisms. Studies have shown that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a recent study highlighted the synthesis of several quinazoline derivatives, which were tested for their antibacterial efficacy. Among these, certain compounds derived from this compound demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.046 μM against strains such as Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like vancomycin .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound Derivative | Bacterial Strain | MIC (μM) | Activity Level |

|---|---|---|---|

| Compound A | E. coli | 0.046 | Excellent |

| Compound B | S. aureus | 0.125 | Very Good |

| Compound C | Pseudomonas aeruginosa | 0.5 | Good |

| Compound D | Enterococcus faecalis | 3.11 | Moderate |

Anticancer Properties

The anticancer potential of this compound has also been a focus of research. Compounds with similar structures have been shown to induce apoptosis in various cancer cell lines. For example, studies have indicated that modifications to the quinazoline scaffold can enhance cellular uptake and improve anticancer activity against leukemia and colon cancer cell lines .

Case Study: Anticancer Mechanisms

- A study optimized the structure of quinazoline derivatives to enhance their anticancer properties. The introduction of specific substituents on the triazole ring led to improved efficacy against human cancer cell lines by promoting apoptosis and inhibiting tumor growth.

Nematicidal Activity

Another promising application of this compound is in agriculture as a nematicidal agent. Research findings suggest that this compound acts as a potential inhibitor of succinate dehydrogenase (SDH), an enzyme critical for nematode survival . This mechanism could lead to the development of novel nematicides that are more effective than current options.

Table 2: Nematicidal Activity of this compound

| Study Reference | Nematode Species | Inhibition (%) | Remarks |

|---|---|---|---|

| Research Study A | Meloidogyne incognita | 85% | High efficacy observed |

| Research Study B | Heterodera glycines | 75% | Significant reduction |

Inflammatory Response Modulation

Compounds related to this compound have been tested for their ability to modulate inflammatory responses in various models. These studies indicate that certain derivatives can significantly reduce inflammation markers in induced models of inflammation .

Wirkmechanismus

The mechanism by which 4,6,7-trichloroquinazoline exerts its effects involves the inhibition of specific molecular targets. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. By interfering with these pathways, the compound can induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.

Vergleich Mit ähnlichen Verbindungen

4,6,7-Trichloroquinazoline is compared to other similar compounds such as 2,4,7-trichloroquinazoline and 4,6,7-trisubstituted quinazoline derivatives. While these compounds share structural similarities, this compound is unique in its specific substitution pattern and biological activity profile. The comparison highlights its potential for targeted applications in various fields.

Biologische Aktivität

4,6,7-Trichloroquinazoline is a chlorinated derivative of quinazoline, a compound class known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a quinazoline backbone with three chlorine substituents at the 4, 6, and 7 positions. This unique structure contributes to its reactivity and interaction with biological targets.

Antitumor Activity

Quinazolines are recognized for their antitumor properties. In particular, compounds that inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) have shown promise in cancer treatment. The synthesis of 2-chloro-4-anilinoquinazolines has been explored for their ability to act as multi-target directed ligands against these receptors . Although direct studies on this compound are scarce, its structural analogs have demonstrated significant antitumor activities.

Antimicrobial Activity

The antibacterial properties of quinazolines have been investigated extensively. A study reported that certain quinazoline derivatives exhibited promising antibacterial effects against various bacterial strains . The chlorinated derivatives often show enhanced activity due to increased lipophilicity and better membrane penetration.

Structure-Activity Relationship (SAR)

The biological activity of quinazolines is closely related to their chemical structure. The presence and position of chlorine substituents play a crucial role in modulating their pharmacological properties. For example:

| Compound | Substituents | Activity Type | IC50 (μM) |

|---|---|---|---|

| Compound 39 | 4-Cl-Ph | Antiviral | 4.2 |

| 2-Chloro-4-anilinoquinazoline | N/A | Antitumor | N/A |

| 2-Morpholinonpyridinylmethylquinazoline | C7-substituted | Antibacterial | N/A |

This table summarizes findings from various studies illustrating how modifications to the quinazoline core can influence biological activity.

Case Studies

- Antiviral Efficacy : A study synthesized several quinazoline derivatives that were tested against SARS-CoV-2. Among them, a compound with structural similarities to this compound showed promising antiviral activity with an IC50 lower than that of established antiviral drugs like remdesivir .

- Cancer Treatment : Research has demonstrated that quinazolines can effectively inhibit key signaling pathways in cancer cells. Compounds targeting EGFR and VEGFR have been synthesized and evaluated for their antitumor effects .

- Antimicrobial Studies : A review highlighted the broad-spectrum antimicrobial activities of quinazolines, emphasizing their potential as therapeutic agents in combating resistant bacterial strains .

Eigenschaften

IUPAC Name |

4,6,7-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLMAVSDZYYXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699046 | |

| Record name | 4,6,7-Trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57940-05-3 | |

| Record name | 4,6,7-Trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.